molecular formula C15H20N2O4S B2869236 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N,N-diisopropylacetamide CAS No. 876542-39-1

2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N,N-diisopropylacetamide

Cat. No. B2869236
M. Wt: 324.4
InChI Key: ASTNMWFUGRGKGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-Oxobenzo[d]isothiazole-2(3H)-carbaldehyde 1,1-dioxide” is an organic compound with the formula C8H5NO4S . The compound is solid at room temperature .


Molecular Structure Analysis

The molecular structure of this compound includes an unsaturated ring that features an S-N bond . The InChI code for this compound is 1S/C8H5NO4S/c10-5-9-8(11)6-3-1-2-4-7(6)14(9,12)13/h1-5H .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 211.19 . It’s stored in an inert atmosphere at room temperature .

Scientific Research Applications

Anticancer, Antioxidant, and Anti-Inflammatory Applications

A study highlighted the synthesis of N-substituted saccharins, including 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl) acetonitrile and related compounds, evaluated for their anti-inflammatory, antioxidant, and anticancer activities. These compounds showed excellent to moderate anti-inflammatory activity, with certain esters and nitriles displaying significant antioxidant activity. One ester, in particular, exhibited the highest cytotoxic activity against hepatic cancer cells, indicating the compound's potential in anticancer applications. Molecular docking and DFT studies further supported their role as potent anti-inflammatory drugs, with specific esters and nitrile showing high binding affinities, enhancing inhibition activity with the COX-1 enzyme. These findings suggest the compound's utility in developing new anti-inflammatory and anticancer therapies (Al-Fayez et al., 2022).

Antibacterial Activity

Another dimension of the compound's application is its antibacterial efficacy. Research into benzisothiazolone derivatives, including 2-(3-oxobenzo[d]isothiazol-2(3H)-yl)acetohydrazide, showed these compounds exhibit good antibacterial activity against a range of bacteria. This suggests the compound's potential in addressing antibiotic resistance and developing new antibacterial agents (Xue Feng-ling, 2008).

Polymer Functionalization

The compound's derivative, 2-Isopropenyl-2-oxazoline, polymerized via RAFT polymerization, presents a new avenue in biomedical polymer applications. This study explored the functionalization of polymers obtained through this method, demonstrating the polymers' reactivity towards thiols and acids. The copolymers displayed thermoresponsive behavior, indicating their potential in drug delivery systems and other biomedical applications, highlighting the compound's versatility beyond its direct applications (Weber et al., 2012).

Safety And Hazards

The compound has been labeled with the GHS07 pictogram, and the hazard statements H302-H315-H319-H335 are associated with it . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

N,N-di(propan-2-yl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O4S/c1-10(2)17(11(3)4)14(18)9-16-15(19)12-7-5-6-8-13(12)22(16,20)21/h5-8,10-11H,9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASTNMWFUGRGKGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)C(=O)CN1C(=O)C2=CC=CC=C2S1(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N,N-diisopropylacetamide

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